molecular formula C39H58OP2 B1463915 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene CAS No. 940934-47-4

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene

Cat. No.: B1463915
CAS No.: 940934-47-4
M. Wt: 604.8 g/mol
InChI Key: OFIYIILYWDAQSK-UHFFFAOYSA-N
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Description

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is a phosphine ligand commonly used in organometallic chemistry and catalysis. This compound is known for its ability to stabilize transition metal complexes, making it valuable in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with dicyclohexylphosphine. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, oxidizing agents like hydrogen peroxide, and various solvents such as toluene and dichloromethane. Reactions are typically conducted under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound are often metal complexes where the ligand coordinates to a central metal atom. These complexes are crucial intermediates in various catalytic processes .

Mechanism of Action

The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic transformations. The molecular targets are typically transition metals, and the pathways involved include oxidative addition, reductive elimination, and migratory insertion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is unique due to its bulky dicyclohexylphosphino groups, which provide steric protection and enhance the stability of metal complexes. This makes it particularly effective in catalytic applications where stability and selectivity are crucial .

Biological Activity

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (CAS No. 940934-47-4) is a phosphine ligand that plays a significant role in catalysis, particularly in hydrogenation reactions. This compound is characterized by its unique structure, which includes a xanthene core and two dicyclohexylphosphine substituents. Its biological activity, while primarily studied in the context of catalysis, also presents interesting implications for medicinal chemistry and biochemistry.

  • Molecular Formula : C39H56OP2
  • Molecular Weight : 602.82 g/mol
  • Purity : >97% (GC)
  • Appearance : White to light yellow solid

Catalytic Activity

The primary biological relevance of this compound lies in its function as a catalyst in various chemical reactions. It has been shown to effectively facilitate hydrogenation processes, which are critical in organic synthesis and the pharmaceutical industry.

Table 1: Summary of Catalytic Applications

Reaction TypeCatalyst UsedReference
Hydrogenation of alkenes4,5-Bis(dicyclohexylphosphino)-9,10a-dihydroCymitQuimica
Cross-coupling reactionsTransition metal complexes with this ligandSigma-Aldrich
Synthesis of fine chemicalsVarious organic transformationsBLD Pharm

Biological Activity and Implications

While the direct biological activity of this compound is not extensively documented in terms of therapeutic applications, its role as a catalyst can indirectly influence biological systems through the synthesis of biologically active compounds. The ability to facilitate hydrogenation reactions means that it can be pivotal in producing pharmaceuticals that require specific stereochemistry or functional groups.

Case Studies

  • Hydrogenation of Pharmaceutical Intermediates :
    A study demonstrated the effectiveness of this ligand in the hydrogenation of ketones to alcohols, which are crucial steps in synthesizing various drugs. The reaction conditions were optimized to achieve high yields and selectivity.
  • Synthesis of Chiral Compounds :
    The compound has been utilized as a chiral ligand in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are essential in drug development.

Safety and Handling

As with many phosphine compounds, appropriate safety measures should be taken when handling this compound:

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
  • Storage Conditions : Store under inert atmosphere at room temperature to prevent degradation.

Properties

CAS No.

940934-47-4

Molecular Formula

C39H58OP2

Molecular Weight

604.8 g/mol

IUPAC Name

dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane

InChI

InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3

InChI Key

OFIYIILYWDAQSK-UHFFFAOYSA-N

SMILES

CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C

Canonical SMILES

CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C

Origin of Product

United States

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